Sotorasib - 2252403-56-6

Sotorasib

Catalog Number: EVT-259086
CAS Number: 2252403-56-6
Molecular Formula: C30H30F2N6O3
Molecular Weight: 560.6058
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]

Synthesis Analysis

The synthesis of sotorasib involves a multi-step process that incorporates principles of organic chemistry and medicinal chemistry. [] A key aspect of its synthesis involves addressing the atropisomerism present in the molecule. [] Atropisomers are stereoisomers arising from restricted rotation around a single bond, and sotorasib exists as two atropisomers due to its biaryl moiety. [] A specific atropisomer, the (M)-atropisomer, exhibits significantly higher potency in inhibiting KRAS G12C, necessitating its selective synthesis. []

The synthesis of the desired (M)-atropisomer has been achieved through various approaches, including asymmetric catalysis, chiral chromatographic purification, and classical resolution. [] While chiral chromatography methods were initially employed for large-scale production, a classical resolution process using thermal recycling of the undesired atropisomer proved more efficient on a metric-ton scale, offering a robust and environmentally friendly approach. []

Molecular Structure Analysis

A defining characteristic of sotorasib is its ability to form a covalent bond with the KRAS G12C protein. [, , ] This covalent interaction occurs through a Michael addition reaction, where the acrylamide group of sotorasib reacts with the cysteine residue (Cys12) of the KRAS G12C protein. [, , ] This irreversible binding effectively locks the KRAS G12C protein in an inactive state, preventing its downstream signaling activity. [, , ]

Mechanism of Action

Sotorasib functions as a covalent inhibitor, selectively targeting the KRAS G12C mutant protein. [, , , , , , , ] It binds to the inactive, GDP-bound form of KRAS G12C, preventing its activation and subsequent downstream signaling through the MAPK pathway. [, , , , , , , ] This pathway is crucial for cell growth and proliferation, and its disruption by sotorasib leads to the inhibition of tumor growth. [, , , , , , , ]

Physical and Chemical Properties Analysis

While detailed information on the physical and chemical properties of sotorasib is not explicitly provided in the provided abstracts, its oral bioavailability and ability to cross the blood-brain barrier are highlighted in several studies. [, , , ] These properties are essential for its potential as a therapeutic agent, enabling effective delivery to target tissues.

Applications

a) Non-Small Cell Lung Cancer (NSCLC): Sotorasib has shown significant efficacy in preclinical models of NSCLC harboring the KRAS G12C mutation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its ability to induce tumor regression and improve survival rates has been documented in various studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

b) Colorectal Cancer (CRC): Although sotorasib has shown modest efficacy as a monotherapy in CRC, preclinical studies suggest that combining it with other targeted agents, such as EGFR inhibitors, could enhance its effectiveness in this cancer type. [, , ]

d) Exploring Combination Therapies: A significant area of research involves investigating sotorasib in combination with other therapeutic agents. [, , , , , , , , , ] Combination strategies are aimed at improving treatment response, preventing or delaying acquired resistance, and tackling intrinsic resistance. [, , , , , , , , , ] Examples of combination partners explored include SHP2 inhibitors, EGFR inhibitors, MEK inhibitors, chemotherapy agents, and immunotherapy agents. [, , , , , , , , , ]

e) Investigating Resistance Mechanisms: A crucial aspect of sotorasib research involves understanding the mechanisms of resistance to its action. [, , , , , , ] This includes investigating both inherent and acquired resistance. [, , , , , , ] Identified resistance mechanisms include mutations in KRAS G12C, amplification of KRAS G12C, activation of bypass signaling pathways, and alterations in feedback loops. [, , , , , , ] This research is crucial for developing strategies to overcome resistance and improve long-term treatment success.

Properties

CAS Number

2252403-56-6

Product Name

Sotorasib

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C30H30F2N6O3

Molecular Weight

560.6058

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N

SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

AMG-510; AMG 510; AMG510;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.